molecular formula C11H9BrO4 B1417263 Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate CAS No. 1035235-10-9

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Cat. No.: B1417263
CAS No.: 1035235-10-9
M. Wt: 285.09 g/mol
InChI Key: VKMVKAZSQQFHRS-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is an organic compound with significant interest in synthetic chemistry due to its unique structure and reactivity. This compound features a bromophenyl group attached to a dioxobutanoate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2-bromophenyl)-2,4-dioxobutanoic acid. One common method includes the reaction of 2-bromobenzaldehyde with diethyl malonate in the presence of a base, followed by acidification and esterification with methanol under acidic conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, making it a valuable intermediate for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydroxy derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroxy derivatives and reduced esters.

Scientific Research Applications

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate finds applications across multiple fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound’s mechanism of action is primarily dictated by its functional groups. The bromophenyl group can engage in electrophilic aromatic substitution, while the dioxobutanoate moiety can participate in nucleophilic addition and esterification reactions. These interactions are crucial for its reactivity and utility in synthetic pathways.

Comparison with Similar Compounds

    Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Similar structure but with the bromine atom in the para position, affecting its reactivity and steric properties.

    Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate: The ethyl ester variant, which may exhibit different solubility and reactivity profiles.

    Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: The chlorine analog, offering different electronic effects and reactivity.

Uniqueness: Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is unique due to the specific positioning of the bromine atom, which influences its reactivity in substitution reactions and its overall chemical behavior. This makes it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

IUPAC Name

methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMVKAZSQQFHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655429
Record name Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035235-10-9
Record name Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium (120 mg, 0.0051 mol) was added slowly to MeOH (2.5 mL, 0.062 mol) at −5° C. To this solution were added dimethyl oxalate (500 mg, 0.0042 mol) and 1-(2-bromophenyl)ethanone (840 mg, 0.0042 mol) in Et2O (5 mL). The reaction mixture was allowed to stir for 12 h and then concentrated and partitioned between Et2O and water. The aqueous solution was separated and cooled in an ice bath. AcOH was added followed by 1N HCl until the solution was acidic. The mixture was extracted with Et2O, and organic solution was dried over Na2SO4, filtered and concentrated to afford methyl 4-(2-bromophenyl)-2,4-dioxobutanoate (1.08 g, 89%) which was used without purification in the next step. LCMS: (FA) ES+ 287.0
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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